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molecular formula C3Fe2O9 B8715067 Hydrogencarbonic acid iron CAS No. 10290-71-8

Hydrogencarbonic acid iron

Cat. No. B8715067
M. Wt: 291.72 g/mol
InChI Key: YPJCVYYCWSFGRM-UHFFFAOYSA-H
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Patent
US06150547

Procedure details

Simultaneous mixing of solution containing a carbonic acid, a hydrogencarbonic acid, or a carbonic acid and a hydrogencarbonic acid (solution A), a solution containing iron (solution B), and a solution of partial hydrolyzates of casein solution (solution C) using hydrolyzates of casein prepared by partial hydrolysis of casein with a protease in advance to give carbonic acid-and/or hydrogencarbonic acid-iron-partial hydrolyzates of casein complex of the present invention. However, the molar concentration of iron ion in solution B is made 1/3 or less of those of a carbonic acid and a hydrogencarbonic acid ions dissolved in a mixed solution of A, B and C, and molar number of partial hydrolyzates of casein in solution C is adjusted to 11/1,000 molar number of iron ion in solution B calculated as casein before partial hydrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
carbonic acid
Name
hydrogencarbonic acid iron

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[Fe:5]>>[C:1](=[O:2])([OH:4])[OH:3].[C:1](=[O:2])([OH:4])[OH:3].[Fe:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Three
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Simultaneous mixing of solution
CUSTOM
Type
CUSTOM
Details
prepared by partial hydrolysis of casein with a protease in advance

Outcomes

Product
Name
carbonic acid
Type
product
Smiles
C(O)(O)=O
Name
hydrogencarbonic acid iron
Type
product
Smiles
C(O)(O)=O.[Fe]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06150547

Procedure details

Simultaneous mixing of solution containing a carbonic acid, a hydrogencarbonic acid, or a carbonic acid and a hydrogencarbonic acid (solution A), a solution containing iron (solution B), and a solution of partial hydrolyzates of casein solution (solution C) using hydrolyzates of casein prepared by partial hydrolysis of casein with a protease in advance to give carbonic acid-and/or hydrogencarbonic acid-iron-partial hydrolyzates of casein complex of the present invention. However, the molar concentration of iron ion in solution B is made 1/3 or less of those of a carbonic acid and a hydrogencarbonic acid ions dissolved in a mixed solution of A, B and C, and molar number of partial hydrolyzates of casein in solution C is adjusted to 11/1,000 molar number of iron ion in solution B calculated as casein before partial hydrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
carbonic acid
Name
hydrogencarbonic acid iron

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[Fe:5]>>[C:1](=[O:2])([OH:4])[OH:3].[C:1](=[O:2])([OH:4])[OH:3].[Fe:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Three
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Simultaneous mixing of solution
CUSTOM
Type
CUSTOM
Details
prepared by partial hydrolysis of casein with a protease in advance

Outcomes

Product
Name
carbonic acid
Type
product
Smiles
C(O)(O)=O
Name
hydrogencarbonic acid iron
Type
product
Smiles
C(O)(O)=O.[Fe]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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